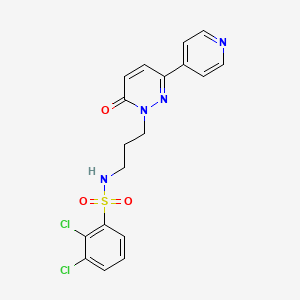

2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16Cl2N4O3S and its molecular weight is 439.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Dichloro group : Enhances lipophilicity and may influence receptor binding.

- Pyridazinone moiety : Known for various pharmacological effects.

- Benzenesulfonamide : Commonly associated with antimicrobial properties.

Molecular Formula

Molecular Weight

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the sulfonamide structure can enhance efficacy against various bacterial strains. For instance, the introduction of halogen atoms (like chlorine) has been shown to improve antibacterial activity by altering membrane permeability and inhibiting enzyme functions critical for bacterial survival .

Anticancer Properties

The pyridazinone structure is particularly noteworthy for its anticancer potential. In vitro studies have shown that compounds with similar scaffolds exhibit cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Case Studies

-

In Vitro Cytotoxicity Assays :

- A series of experiments evaluated the cytotoxic effects of sulfonamide derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that compounds with a pyridazinone core exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

- Synergistic Effects :

The biological activity of 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide can be hypothesized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide synthesis, which are crucial for cell proliferation.

- Receptor Interaction : The dichloro and pyridazinone groups may facilitate binding to specific receptors or transport proteins, enhancing cellular uptake and efficacy.

Table 1: Summary of Biological Activities

Future Directions

Further research is required to explore:

- Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

- In vivo studies to assess pharmacokinetics and therapeutic potential.

- Mechanistic studies to elucidate specific pathways affected by this compound.

科学研究应用

Pharmacological Properties

The compound exhibits various pharmacological properties that make it a candidate for further research and development:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The pyridazinone moiety is often associated with enhanced selectivity towards certain cancer types.

- Antimicrobial Effects : Research indicates that sulfonamide derivatives can exhibit antimicrobial properties. The presence of the pyridinyl group may enhance the compound's ability to penetrate bacterial cell walls.

- Thyroid Hormone Receptor Modulation : Some studies have shown that pyridazinone derivatives can selectively modulate thyroid hormone receptors, which are crucial in regulating metabolic processes. For instance, compounds exhibiting selectivity for thyroid hormone receptor beta (THR-β) have been linked to improved lipid profiles without adverse cardiac effects .

Case Studies

Several studies have investigated the applications of compounds structurally related to 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide:

Case Study 1: Anticancer Efficacy

A study explored a series of pyridazinone derivatives for their anticancer activity against various tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Thyroid Hormone Modulation

Research on a related compound demonstrated its ability to selectively activate THR-β over THR-α, leading to favorable metabolic outcomes in preclinical models. This selectivity is crucial for minimizing side effects associated with thyroid hormone therapies .

Data Tables

The following table summarizes the key findings related to the pharmacological applications and mechanisms of action for compounds similar to this compound:

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Activation of the benzenesulfonamide core via chlorination (e.g., using POCl₃ or SOCl₂ under reflux) .

- Step 2 : Nucleophilic substitution of the propyl linker group with the pyridazine-pyridine moiety in polar aprotic solvents like DMF or acetonitrile at 60–80°C .

- Characterization : Intermediates should be monitored via TLC and purified via column chromatography. Final confirmation requires ¹H/¹³C NMR (to verify aromatic proton environments and linker connectivity) and HRMS (to confirm molecular weight) .

Q. How can researchers validate the structural integrity of this compound?

- Methodology :

- X-ray crystallography is ideal for resolving ambiguities in stereochemistry or regiochemistry, particularly for the pyridazine-pyridine system .

- FT-IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, pyridazine C=O at ~1680 cm⁻¹) .

- HPLC purity analysis (using a C18 column and acetonitrile/water gradient) ensures ≥95% purity .

Q. What preliminary assays are recommended to assess biological activity?

- Methodology :

- Enzyme inhibition assays : Test against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .

- Cellular cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Solubility profiling : Measure in PBS, DMSO, and simulated gastric fluid to guide dosing in subsequent studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-pyridine coupling step?

- Methodology :

- DoE (Design of Experiments) : Vary parameters like solvent (DMF vs. THF), temperature (40–100°C), and catalyst (e.g., Pd(OAc)₂ for Suzuki couplings) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield by 15–20% .

- In situ FT-IR monitoring : Identifies intermediate formation in real time to halt reactions at peak yield .

Q. How should contradictory data in biological activity be resolved (e.g., high in vitro potency but low cellular efficacy)?

- Methodology :

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .

- Metabolite profiling : Incubate the compound with liver microsomes (human or rodent) to identify rapid degradation pathways .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to the intended protein in cells .

Q. What strategies can improve the compound’s selectivity for a specific kinase target?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the pyridazine ring (e.g., substituents at C3 or C6) and test against kinase panels .

- Molecular docking : Use software like AutoDock Vina to predict binding poses and identify clashes with off-target kinases .

- Alanine scanning mutagenesis : Identify critical residues in the target kinase’s active site to guide rational design .

Q. How can stability issues in aqueous buffers be mitigated during long-term studies?

- Methodology :

- Lyophilization : Formulate the compound with cryoprotectants (e.g., trehalose) for storage at –80°C .

- pH optimization : Test stability in buffers ranging from pH 4–8 (sulfonamides degrade faster in acidic conditions) .

- Light-sensitive packaging : Use amber vials to prevent photodegradation of the dichloro aromatic system .

属性

IUPAC Name |

2,3-dichloro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O3S/c19-14-3-1-4-16(18(14)20)28(26,27)22-9-2-12-24-17(25)6-5-15(23-24)13-7-10-21-11-8-13/h1,3-8,10-11,22H,2,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIALLJVEYRDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。